2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 862810-71-7
VCID: VC4788807
InChI: InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27)
SMILES: CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427

2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

CAS No.: 862810-71-7

Cat. No.: VC4788807

Molecular Formula: C22H20N4O3

Molecular Weight: 388.427

* For research use only. Not for human or veterinary use.

2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide - 862810-71-7

Specification

CAS No. 862810-71-7
Molecular Formula C22H20N4O3
Molecular Weight 388.427
IUPAC Name 2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Standard InChI InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27)
Standard InChI Key WBKSVDODKDMWOM-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide, delineates its three primary components:

  • Benzamide backbone: A benzene ring substituted with an ethoxy group (–OCH₂CH₃) at position 2 and a carboxamide (–CONH–) group.

  • 2-Methoxyphenyl moiety: A phenyl ring with a methoxy (–OCH₃) group at position 2.

  • Imidazo[1,2-a]pyrimidine system: A bicyclic structure comprising fused imidazole and pyrimidine rings, providing π-π stacking capabilities and hydrogen-bonding sites.

The SMILES notation CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC encodes this topology, emphasizing the connectivity between the ethoxybenzamide and the imidazopyrimidine-linked methoxyphenyl group.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₀N₄O₃
Molecular Weight388.427 g/mol
IUPAC Name2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
InChI KeyWBKSVDODKDMWOM-UHFFFAOYSA-N
XLogP3Not reported
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (amide O, methoxy O, imidazole N, pyrimidine N)

Spectroscopic Characterization

While experimental spectral data for this specific compound remains unpublished, analogous benzamide-imidazopyrimidine hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

  • ¹H NMR: Aromatic protons in the benzamide and methoxyphenyl rings resonate between δ 7.0–8.5 ppm, while the ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups appear as singlets near δ 1.37 (CH₃) and δ 3.8–4.3 (CH₂ and OCH₃), respectively . The amide NH proton typically emerges as a broad singlet at δ 10–12 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and 1250–1050 cm⁻¹ (C–O stretches from ethoxy/methoxy groups) are expected .

Synthetic Strategies

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent approach, combining three fragments:

  • 2-Ethoxybenzoyl chloride: Prepared via ethoxylation of 2-hydroxybenzoic acid followed by chlorination.

  • 5-Amino-2-methoxyphenylimidazo[1,2-a]pyrimidine: Constructed through cyclocondensation of 2-aminopyrimidine with α-haloketones or via Gould-Jacobs-type reactions .

  • Amide bond formation: Coupling the benzoyl chloride with the aniline derivative under Schotten-Baumann conditions or using carbodiimide-based activators .

Scheme 1: Hypothetical Synthesis Route

  • Synthesis of 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline

    • Condensation of 2-aminopyrimidine with 2-bromo-1-(2-methoxyphenyl)ethanone.

    • Purification via column chromatography .

  • Acylation with 2-ethoxybenzoyl chloride

    • Reaction of the aniline intermediate with 2-ethoxybenzoyl chloride in dichloromethane/triethylamine.

    • Isolation by precipitation or solvent evaporation.

Biological Activities and Mechanisms

Anticancer Activity

Benzamide analogues targeting tyrosine kinases (e.g., TTK inhibitors) demonstrate sub-nanomolar potency (Ki = 0.1 nM) in breast and colorectal cancer models . The imidazopyrimidine moiety in this compound may similarly inhibit kinase activity by binding to the ATP pocket, as evidenced by X-ray crystallography of related inhibitors .

Antiviral Applications

Pyrazolo[1,5-a]pyrimidine derivatives show 65–85% viral reduction against influenza A/H5N1, suggesting that the imidazopyrimidine scaffold in this compound could interfere with viral replication machinery .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity: High LogP (~4.2) due to aromatic rings and ethoxy groups, potentially limiting aqueous solubility.

  • Permeability: Likely blood-brain barrier permeable, posing risks for CNS-related off-target effects.

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the methoxy and ethoxy groups.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield.

  • Biological Screening: Evaluate efficacy against Gram-positive/negative bacteria, fungal pathogens, and cancer cell lines (e.g., MCF-7, HCT-116).

  • Structural Modifications: Introduce polar groups (e.g., –OH, –SO₃H) to enhance solubility and reduce toxicity.

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